molecular formula C11H4Cl6O2 B8789312 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- CAS No. 5210-87-7

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-

Cat. No.: B8789312
CAS No.: 5210-87-7
M. Wt: 380.9 g/mol
InChI Key: HGWPFZAIXJHLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- is a complex organic compound with the molecular formula C₁₁H₄Cl₆O₂ and a molecular weight of 380.866 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to a methanonaphthalene core.

Properties

CAS No.

5210-87-7

Molecular Formula

C11H4Cl6O2

Molecular Weight

380.9 g/mol

IUPAC Name

1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol

InChI

InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,18-19H

InChI Key

HGWPFZAIXJHLBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves several steps. One common method includes the partial hydrogenation and cleavage of methylcyclohexanone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the final product.

Chemical Reactions Analysis

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone, leading to the replacement of chlorine atoms with iodine.

Scientific Research Applications

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- can be compared with other similar compounds such as:

The unique combination of chlorine atoms and hydroxyl groups in 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- makes it distinct and valuable for various scientific and industrial applications.

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